molecular formula C7H10Cl2N2O2 B7805255 (3-azaniumyl-5-carboxyphenyl)azanium;dichloride

(3-azaniumyl-5-carboxyphenyl)azanium;dichloride

Cat. No.: B7805255
M. Wt: 225.07 g/mol
InChI Key: IGPLRBRBTUNCRT-UHFFFAOYSA-N
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Description

(3-azaniumyl-5-carboxyphenyl)azanium;dichloride is a chemical compound characterized by the presence of two ammonium groups and a carboxyl group attached to a benzene ring, along with two chloride ions

Properties

IUPAC Name

(3-azaniumyl-5-carboxyphenyl)azanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.2ClH/c8-5-1-4(7(10)11)2-6(9)3-5;;/h1-3H,8-9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPLRBRBTUNCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[NH3+])[NH3+])C(=O)O.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

535-87-5 (Parent)
Record name Benzoic acid, 3,5-diamino-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-56-4
Record name Benzoic acid, 3,5-diamino-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-diamino-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-azaniumyl-5-carboxyphenyl)azanium;dichloride typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to form 3-aminobenzoic acid.

    Diazotization: 3-aminobenzoic acid is diazotized to form a diazonium salt.

    Ammonium Salt Formation: The diazonium salt is treated with ammonium chloride to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale nitration and reduction reactions.
  • Efficient diazotization using controlled temperature and pH conditions.
  • Purification and crystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinonoid structures.

    Reduction: Reduction can convert the ammonium groups back to amine groups.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups under Friedel-Crafts conditions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: 3-aminobenzoic acid derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

(3-azaniumyl-5-carboxyphenyl)azanium;dichloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-azaniumyl-5-carboxyphenyl)azanium;dichloride involves its interaction with cellular components. The ammonium groups can form ionic bonds with negatively charged molecules, while the carboxyl group can participate in hydrogen bonding. These interactions can affect cellular pathways and molecular targets, leading to various biological effects.

Comparison with Similar Compounds

    3-aminobenzoic acid: Lacks the additional ammonium group and chloride ions.

    4-azaniumyl-3-carboxyphenyl)azanium;dichloride: Similar structure but with different positioning of functional groups.

Uniqueness: (3-azaniumyl-5-carboxyphenyl)azanium;dichloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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